2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide 2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0733811
InChI: InChI=1S/C19H21NO3/c1-14(2)12-23-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11H,1,12-13H2,2-3H3,(H,20,21)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC(=C)C
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

CAS No.:

Cat. No.: VC0733811

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 2-(4-methylphenoxy)-N-[2-(2-methylprop-2-enoxy)phenyl]acetamide
Standard InChI InChI=1S/C19H21NO3/c1-14(2)12-23-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11H,1,12-13H2,2-3H3,(H,20,21)
Standard InChI Key JLAXERKUAKZTPC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC(=C)C
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC(=C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator